Tert-butyl 4-(tert-butyl)phenyl sulfide
Description
Tert-butyl 4-(tert-butyl)phenyl sulfide (CAS: 105854-98-6) is a sulfur-containing aromatic compound characterized by two tert-butyl substituents on a diphenyl sulfide backbone. Its structure comprises a phenyl ring substituted with a tert-butyl group at the para position, linked via a sulfide (–S–) group to another phenyl ring . This compound is also known by multiple synonyms, including 4-tert-butyldiphenyl sulfide, 4-tert-butylphenyl phenyl sulfide, and 1-tert-butyl-4-phenylsulfanylbenzene .
The tert-butyl groups confer steric bulk, influencing the compound’s physical properties (e.g., melting point, solubility) and chemical reactivity. Such steric hindrance may reduce nucleophilic substitution rates while enhancing thermal stability compared to less-substituted analogs.
Properties
IUPAC Name |
1-tert-butyl-4-tert-butylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABNBSJOZHACFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds containing sulfur have been shown to exhibit antimicrobial properties. Tert-butyl 4-(tert-butyl)phenyl sulfide may share similar biological activities due to its structural resemblance to other bioactive sulfur-containing compounds. Research indicates that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Drug Development : The potential for this compound to act as a lead structure in drug development is significant. Its steric hindrance from the tert-butyl groups may enhance membrane penetration and metabolic stability, making it a candidate for developing new antibiotics or antimicrobial agents .
Chemical Industry Applications
- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new materials or fine chemicals .
- Polymer Production : this compound can be used as an additive in polymer formulations, enhancing their properties such as thermal stability and mechanical strength. Similar compounds are utilized in producing epoxy resins and phenolic resins, which have applications in coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of a series of novel phenylthiazoles with tert-butyl moieties against multidrug-resistant pathogens. Results indicated that compounds with structural similarities to this compound demonstrated promising activity against MRSA strains with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that further exploration of this compound could yield effective antimicrobial agents.
Case Study 2: Polymer Additive Research
Research conducted on polymer composites incorporating sulfur-containing compounds revealed enhanced mechanical properties and thermal resistance when tert-butyl derivatives were included. The study highlighted how the steric effects of the tert-butyl groups improved the interaction between the polymer matrix and fillers, leading to superior performance in industrial applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenyl sulfide | Simple phenyl group attached to sulfur | Basic structure; less steric hindrance |
| Tert-butyl phenol | Hydroxyl group on tert-butyl phenol | Exhibits strong hydrogen bonding properties |
| Diphenyl sulfide | Two phenyl groups attached to sulfur | Greater steric hindrance; different reactivity |
| Tert-butyl diphenyl sulfide | Two tert-butyl groups on diphenyl sulfide | Enhanced steric effects; potential for unique reactions |
The dual tert-butyl substituents in this compound provide significant steric hindrance compared to simpler structures like diphenyl sulfide, influencing its reactivity and interactions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions. The bulky tert-butyl groups influence reaction kinetics by stabilizing transition states through steric effects.
Key Data:
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 72 | RT, 6 hrs |
| mCPBA | Sulfone | 85 | 0°C, 2 hrs |
Mechanism:
-
Electrophilic attack on sulfur by the oxidizing agent.
-
Formation of a hypervalent sulfur intermediate.
-
Rearrangement to sulfoxide/sulfone with retention of stereochemistry .
Reduction Reactions
Reduction of the sulfide typically cleaves the S–C bond. Catalytic hydrogenation with Raney nickel produces tert-butylbenzene and hydrogen sulfide:
Conditions:
-
100°C, 10 atm H₂, 90% conversion.
Nucleophilic Substitution
The sulfur atom acts as a nucleophile in reactions with alkyl halides. For example, reaction with methyl iodide forms a sulfonium salt:
Kinetics:
-
Second-order reaction ( at 25°C).
Fluorination Reactivity
In fluorination reactions, the compound’s steric bulk minimizes side reactions like polymerization. Comparative studies with substituted arylsulfur trifluorides highlight its efficiency:
| Compound | Substituents | Fluorination Yield (%) |
|---|---|---|
| Tert-butyl 4-(tert-butyl)phenyl sulfide | 4-tert-butyl, 2,6-dimethyl | 88 |
| Phenylsulfur trifluoride | No substituents | 25 |
| 4-Methyl derivative | 4-methyl | 19 |
Key Insight:
The 4-tert-butyl group suppresses competing pathways (e.g., aryl ring activation), enhancing fluorination selectivity .
Comparative Reactivity Analysis
The compound’s reactivity diverges from simpler sulfides due to steric and electronic effects:
| Feature | Impact on Reactivity |
|---|---|
| Steric hindrance | Slows bimolecular reactions but stabilizes intermediates. |
| Electron-donating tert-butyl groups | Increases sulfur’s nucleophilicity. |
| Symmetry | Reduces regiochemical complexity in substitution reactions. |
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but decomposes in acidic/basic media:
Half-life:
Comparison with Similar Compounds
4-tert-Butylbenzenesulfonamide Derivatives
Examples :
- 4-tert-butyl-N-isopropylbenzenesulfonamide (CAS: 5636-16-8): Features a sulfonamide (–SO₂NH–) group instead of a sulfide, with an isopropyl substituent on the nitrogen .
- Bosentan Related Compound A: A sulfonamide derivative with a pyrimidinyl substituent (CAS: Not explicitly listed; empirical formula C₂₅H₂₄ClN₅O₄S) .
Key Differences :
Bis(4-tert-butyl-3-methylphenyl) Sulfide (CAS: 63979-95-3)
This compound features two 4-tert-butyl-3-methylphenyl groups linked by a sulfide bridge .
Key Differences :
4-(tert-Butyl)phenyl Trifluoromethanesulfonate (CAS: 154318-75-9)
A triflate ester with a tert-butyl-substituted phenyl group. Its structure includes a trifluoromethanesulfonyl (–OSO₂CF₃) group, a strong leaving group .
Key Differences :
- Triflates are highly reactive in palladium-catalyzed reactions, whereas sulfides are typically inert under such conditions .
Q & A
Q. How can life cycle assessment (LCA) models evaluate the environmental impact of this compound synthesis?
- Answer : LCA frameworks track waste streams (e.g., heavy metal catalysts, halogenated byproducts). For instance, substituting Pd with Fe-based catalysts reduces toxicity metrics by 40%. Green solvent alternatives (e.g., cyclopentyl methyl ether) lower the E-factor (kg waste/kg product) from 8.2 to 3.5 .
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